Cas no 1804248-99-4 (4-(Methylthio)-3-(3-oxopropyl)mandelic acid)

4-(Methylthio)-3-(3-oxopropyl)mandelic acid is a specialized organic compound featuring a mandelic acid core substituted with a methylthio group at the 4-position and a 3-oxopropyl moiety at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of both a thioether and a ketone functional group allows for versatile chemical transformations, including nucleophilic additions or oxidations. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically handled under controlled conditions due to its reactive carbonyl group, requiring appropriate storage and handling protocols.
4-(Methylthio)-3-(3-oxopropyl)mandelic acid structure
1804248-99-4 structure
Product Name:4-(Methylthio)-3-(3-oxopropyl)mandelic acid
CAS No:1804248-99-4
MF:C12H14O4S
MW:254.302162647247
CID:4940057
Update Time:2025-06-30

4-(Methylthio)-3-(3-oxopropyl)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Methylthio)-3-(3-oxopropyl)mandelic acid
    • Inchi: 1S/C12H14O4S/c1-17-10-5-4-9(11(14)12(15)16)7-8(10)3-2-6-13/h4-7,11,14H,2-3H2,1H3,(H,15,16)
    • InChI Key: SCBIRWVFDKUOBJ-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=C(C(C(=O)O)O)C=C1CCC=O

Computed Properties

  • Exact Mass: 254.06128010 g/mol
  • Monoisotopic Mass: 254.06128010 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 99.9
  • Molecular Weight: 254.30

4-(Methylthio)-3-(3-oxopropyl)mandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026917-250mg
4-(Methylthio)-3-(3-oxopropyl)mandelic acid
1804248-99-4 97%
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484.80 USD 2021-06-18
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Additional information on 4-(Methylthio)-3-(3-oxopropyl)mandelic acid

Introduction to 4-(Methylthio)-3-(3-oxopropyl)mandelic Acid (CAS No. 1804248-99-4) in Modern Chemical and Pharmaceutical Research

4-(Methylthio)-3-(3-oxopropyl)mandelic acid, identified by its Chemical Abstracts Service (CAS) number 1804248-99-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, including a methylthio group and an α-hydroxy acid moiety, presents a versatile platform for the development of novel therapeutic agents and biochemical probes. Its molecular structure, combining a mandelic acid backbone with functionalized side chains, makes it particularly interesting for exploring mechanisms in drug design and metabolic pathways.

The methylthio substituent at the fourth position of the benzene ring introduces a sulfur atom that can participate in various chemical interactions, such as coordination with metal ions or catalytic processes. This feature is particularly relevant in the context of metal-organic frameworks (MOFs) and catalytic systems, where sulfur-containing ligands play a crucial role in enhancing stability and reactivity. Additionally, the presence of a 3-oxopropyl group extends the compound’s functionality, enabling further derivatization into more complex molecules. Such structural versatility is highly valued in medicinal chemistry for designing compounds with tailored biological activities.

In recent years, 4-(Methylthio)-3-(3-oxopropyl)mandelic acid has been explored as a potential intermediate in the synthesis of bioactive molecules. Its mandelic acid core is well-known for its role in pharmaceuticals due to its ability to mimic natural amino acids and participate in enzyme-mediated reactions. The introduction of additional functional groups can modulate these interactions, leading to compounds with enhanced efficacy or selectivity. For instance, derivatives of this compound have been investigated for their antimicrobial properties, leveraging the structural motifs that are known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

One of the most compelling aspects of this compound is its utility in studying enzyme inhibition and activation. The combination of an α-hydroxy acid group and a sulfur-containing moiety creates multiple sites for interaction with biological targets. This has led to its use as a scaffold for designing inhibitors of enzymes involved in inflammatory responses and cancer progression. Recent studies have demonstrated that derivatives of 4-(Methylthio)-3-(3-oxopropyl)mandelic acid can selectively inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in chronic inflammatory diseases. The ability to fine-tune the structure to achieve high specificity has made this compound a valuable asset in drug discovery programs.

The pharmaceutical industry has also shown interest in this compound for its potential applications in targeted therapy. By incorporating imaging probes or therapeutic payloads into derivatives of 4-(Methylthio)-3-(3-oxopropyl)mandelic acid, researchers aim to develop novel diagnostic tools and treatment strategies for diseases such as cancer and neurodegenerative disorders. The sulfur atom’s ability to enhance MRI contrast when part of specific molecular frameworks makes it particularly useful for developing contrast agents that improve diagnostic accuracy while minimizing side effects.

Beyond its pharmaceutical applications, 4-(Methylthio)-3-(3-oxopropyl)mandelic acid has found utility in agrochemical research. Its structural features allow for the development of compounds that can interact with plant growth regulators or pathogens, offering new solutions for crop protection and yield enhancement. The compound’s stability under various environmental conditions ensures that it remains effective when applied in agricultural settings, making it a promising candidate for sustainable farming practices.

The synthesis of 4-(Methylthio)-3-(3-oxopropyl)mandelic acid presents an interesting challenge due to the need for precise functionalization at multiple positions. Advances in synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further exploration of its potential applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing the desired functional groups while maintaining regioselectivity. These advancements have not only improved access to this compound but also opened new avenues for developing related molecules with enhanced properties.

The future prospects of 4-(Methylthio)-3-(3-oxopropyl)mandelic acid are vast, with ongoing research focusing on expanding its applications across multiple domains. In drug discovery, efforts are underway to identify new biological targets and develop innovative formulations that leverage its unique structural features. In materials science, the compound’s potential as a building block for advanced materials is being explored, particularly in areas such as organic electronics and smart polymers where sulfur-containing compounds contribute to enhanced performance characteristics.

In conclusion,4-(Methylthio)-3-(3-oxopropyl)mandelic acid (CAS No. 1804248-99-4) represents a significant advancement in chemical research with broad implications for pharmaceuticals, agrochemicals, and materials science. Its versatile structure provides a foundation for developing novel bioactive molecules while offering opportunities for innovation across multiple scientific disciplines. As research continues to uncover new applications and synthetic strategies,this compound is poised to play an increasingly important role in shaping the future of chemical and pharmaceutical sciences.

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